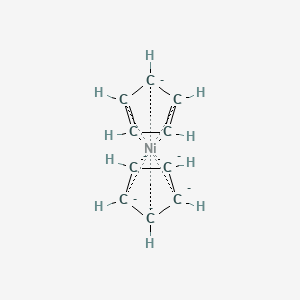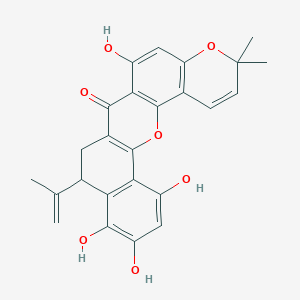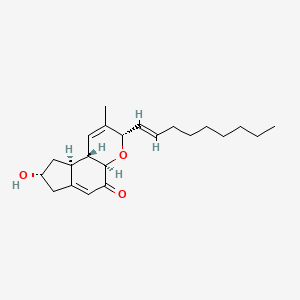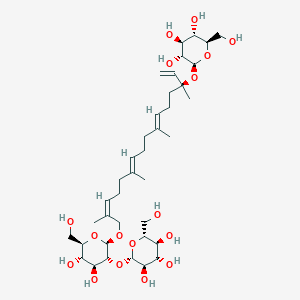
Lyciumoside II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lyciumoside II is a diterpene glycoside that is 20-hydroxygeranyllinalool substituted carrying beta-D-glucosyl and beta-D-glucosyl-(1->2)-beta-D-glucosyl residues at position O-3 and O-20 respectively. It has a role as a plant metabolite. It is a diterpene glycoside, a beta-D-glucoside and a sophoroside. It derives from a geranyllinalool.
Scientific Research Applications
Liver Protection and Hepatotoxicity Prevention : Lycium barbarum polysaccharides, a component related to Lyciumoside II, have been shown to protect against hepatic necrosis and oxidative stress induced by chemical toxins, suggesting potential use in preventing liver diseases (Xiao et al., 2012).
Nutritional and Medicinal Potential : Lycium, which contains Lyciumoside II, has a history of use in traditional medicine for anti-aging, improving eyesight, and nourishing the liver and kidneys. Modern research supports these uses, particularly highlighting the role of polysaccharides and other compounds in Lycium (Yao et al., 2018).
Antioxidant Activity : Studies indicate that Lycium ruthenicum, a plant rich in Lyciumoside II, plays a significant role in anti-oxidation due to its high level of phenolic compounds, which are crucial for pharmaceutical applications (Chen et al., 2018).
Muscle Endurance Improvement : An extract of Lycium barbarum, related to Lyciumoside II, has been shown to enhance muscle endurance by increasing the proportion of type IIa oxidative muscle fibers, suggesting its potential use in improving muscle fitness (Meng et al., 2020).
Quality Assessment of Lycium Products : A study focused on the quality assessment of commercial Lycium berries, including analysis of bio-active analytes like Lyciumoside II, to ensure the efficacy of these products in traditional Chinese medicine (Jarouche et al., 2019).
Anti-inflammatory Effects : Lycium Fruit water extract, which includes Lyciumoside II, has been found to have anti-inflammatory effects in macrophage cells, suggesting its potential therapeutic application in inflammatory diseases (Oh et al., 2012).
Neuroprotection : Lycium barbarum polysaccharides, associated with Lyciumoside II, have been demonstrated to have neuroprotective effects, including protection against β-amyloid peptide toxicity in neuronal cell cultures (Ho et al., 2007).
Potential in Treating Diabetes : Lycium barbarum polysaccharides have shown potential in treating type 2 diabetes, demonstrating hypoglycemic and lipid-lowering activity in patients (Cai et al., 2015).
Muscle Differentiation and Mitochondrial Biogenesis : Lycium chinense and its active compound, betaine, have been found to enhance muscle differentiation and mitochondrial biogenesis, indicating potential benefits for skeletal muscle function (Ma et al., 2019).
properties
Product Name |
Lyciumoside II |
|---|---|
Molecular Formula |
C38H64O17 |
Molecular Weight |
792.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2Z,6E,10E,14S)-2,6,10,14-tetramethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C38H64O17/c1-6-38(5,55-36-33(49)30(46)27(43)24(17-40)52-36)15-9-14-21(3)11-7-10-20(2)12-8-13-22(4)19-50-37-34(31(47)28(44)25(18-41)53-37)54-35-32(48)29(45)26(42)23(16-39)51-35/h6,10,13-14,23-37,39-49H,1,7-9,11-12,15-19H2,2-5H3/b20-10+,21-14+,22-13-/t23-,24-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38-/m1/s1 |
InChI Key |
QAUYGCMOBFCRSP-ZEBUDOFZSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/CC/C=C(/C)\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C)CCC=C(C)COC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



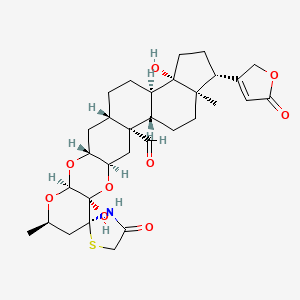



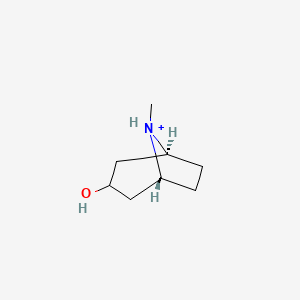

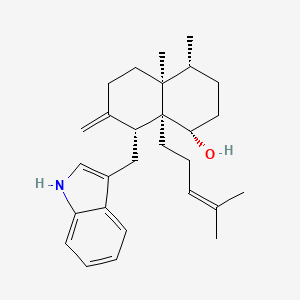
![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1250388.png)

